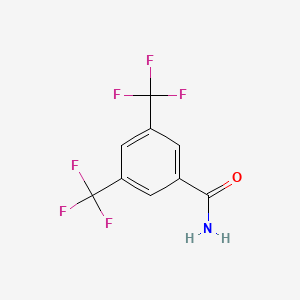

3,5-Bis(trifluoromethyl)benzamide

CAS No.: 22227-26-5

Cat. No.: VC2137793

Molecular Formula: C9H5F6NO

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22227-26-5 |

|---|---|

| Molecular Formula | C9H5F6NO |

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | 3,5-bis(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) |

| Standard InChI Key | YNOPIKHMZIOWHS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N |

Introduction

Chemical Properties and Structure

3,5-Bis(trifluoromethyl)benzamide possesses a well-defined chemical structure with important characteristics that determine its behavior in various chemical reactions and applications.

Molecular Identification

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H5F6NO | |

| CAS Number | 22227-26-5 | |

| Molecular Weight | 257.133 g/mol | |

| IUPAC Name | 3,5-Bis(trifluoromethyl)benzamide |

Physical Properties

The physical characteristics of 3,5-Bis(trifluoromethyl)benzamide are significantly influenced by the presence of the fluorine atoms. The compound typically exhibits enhanced thermal stability compared to non-fluorinated analogs, which is a common characteristic of compounds containing trifluoromethyl groups. This stability is attributable to the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry .

Regarding solubility, the compound demonstrates varying degrees of solubility in different solvents. For practical laboratory applications, appropriate solvents should be selected based on the specific requirements of the experiment. Stock solutions require careful storage to prevent degradation from repeated freezing and thawing cycles .

Applications in Research and Industry

3,5-Bis(trifluoromethyl)benzamide has found numerous applications across various scientific and industrial fields due to its unique chemical properties and structural features.

Pharmaceutical Applications

In pharmaceutical research and development, 3,5-Bis(trifluoromethyl)benzamide serves as a key intermediate in the synthesis of various therapeutic agents. Its primary applications include:

-

Development of treatments targeting metabolic disorders and cancer therapies

-

Synthesis of compounds with pharmacological activity, particularly those related to receptor antagonists

-

Enhancement of drug candidates' metabolic stability and lipophilicity through the incorporation of trifluoromethyl groups

The presence of trifluoromethyl groups in pharmaceutical compounds often improves their pharmacokinetic properties, including enhanced membrane permeability and resistance to metabolic degradation. These characteristics make 3,5-Bis(trifluoromethyl)benzamide a valuable building block in medicinal chemistry and drug discovery efforts .

Material Science Applications

In the field of material science, 3,5-Bis(trifluoromethyl)benzamide contributes to the development of advanced materials with specialized properties:

-

Creation of polymers and coatings with enhanced thermal and chemical stability

-

Development of materials with unique surface properties, influenced by the electronegative fluorine atoms

-

Incorporation into materials requiring resistance to harsh chemical environments

The unique electronic properties imparted by the trifluoromethyl groups make this compound valuable in designing materials with specific functional characteristics. The high electronegativity of fluorine and the resulting dipole moments influence intermolecular interactions, affecting properties such as solubility, thermal stability, and chemical resistance .

Agricultural Applications

In agricultural chemistry, 3,5-Bis(trifluoromethyl)benzamide plays an important role in:

-

Development of agrochemicals, particularly crop protection products

-

Enhancement of pesticide efficacy through improved stability and bioavailability

-

Creation of compounds with increased resistance to environmental degradation

The incorporation of fluorinated moieties in agrochemicals often leads to improved performance characteristics, including enhanced penetration of plant tissues, resistance to photolytic degradation, and increased potency. These attributes make 3,5-Bis(trifluoromethyl)benzamide a valuable component in the design of next-generation agricultural chemicals .

Analytical Chemistry Applications

In analytical chemistry, this compound serves several important functions:

-

Use as a reference standard to ensure accuracy and reliability in measurements

-

Application in method development for the analysis of fluorinated compounds

-

Employment as a model compound in studies investigating the behavior of fluorinated aromatic systems

The well-defined structure and purity of 3,5-Bis(trifluoromethyl)benzamide make it suitable for calibration purposes in various analytical techniques, including chromatography and spectroscopy .

Research Significance and Future Perspectives

The ongoing interest in 3,5-Bis(trifluoromethyl)benzamide reflects its significant contributions to multiple fields of research and its potential for future applications.

Expanding Applications in Drug Discovery

Researchers have utilized 3,5-Bis(trifluoromethyl)benzamide in the design of potent inhibitors and other therapeutic agents, showcasing its versatility and effectiveness in enhancing the efficacy of active pharmaceutical ingredients . Future research may focus on:

-

Exploring new therapeutic targets where fluorinated compounds show promise

-

Developing structure-activity relationships to optimize drug candidates

-

Investigating the role of fluorinated benzamides in addressing drug resistance mechanisms

The unique electronic properties of this compound make it particularly valuable in designing drugs with improved metabolic stability and target selectivity .

Advancements in Materials Science

In material science, further exploration of 3,5-Bis(trifluoromethyl)benzamide may lead to:

-

Development of novel fluoropolymers with specialized applications in extreme environments

-

Creation of advanced coatings with enhanced resistance to chemical degradation

-

Innovation in electronic materials leveraging the electronic properties of fluorinated systems

Contribution to Sustainable Agriculture

The compound's role in agricultural chemistry may expand to address emerging challenges in sustainable farming:

-

Development of more environmentally friendly crop protection agents

-

Creation of targeted pesticides with reduced environmental impact

-

Enhancement of bioavailability and efficacy of agricultural treatments

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases, contributes to the development of advanced materials with enhanced stability, plays a role in creating more effective agrochemicals, and functions as a reference standard in analytical chemistry . These varied applications highlight the versatility and significance of this fluorinated benzamide in contemporary research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume